molecular formula C9H14N2O5S B15133907 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one

Cat. No.: B15133907
M. Wt: 262.29 g/mol
InChI Key: VRVXMIJPUBNPGH-XVFCMESISA-N
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Description

This compound is a modified nucleoside analog characterized by a tetrahydrofuran (sugar) moiety linked to a 2-thioxotetrahydropyrimidin-4(1H)-one base. The stereochemistry (2R,3R,4S,5R) of the sugar unit is critical for its biochemical interactions, mirroring natural nucleosides like uridine. The 2-thioxo substitution replaces the oxygen at the 2-position of the pyrimidinone ring, altering electronic properties and hydrogen-bonding capacity . Its molecular formula is C₁₀H₁₄N₂O₅S with a molar mass of 274.3 g/mol (CAS: 2940859-47-0) .

Properties

Molecular Formula

C9H14N2O5S

Molecular Weight

262.29 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C9H14N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h4,6-8,12,14-15H,1-3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1

InChI Key

VRVXMIJPUBNPGH-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the tetrahydropyrimidinone moiety. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

Scientific Research Applications

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) CAS Number Key Applications/Effects
Target Compound 2-Thioxo, dihydroxy tetrahydrofuran, hydroxymethyl C₁₀H₁₄N₂O₅S 274.3 2940859-47-0 Potential ribonucleotide reductase inhibition
5,6-Dihydrouridine Dihydropyrimidine, no thioxo C₉H₁₂N₂O₆ 244.2 5627-05-4 RNA modification; reduces base-pairing rigidity
2',3'-Dideoxythymidine Lacks 3'-hydroxyl group C₁₀H₁₄N₂O₄ 226.2 3416-05-5 Antiviral (e.g., HIV reverse transcriptase inhibitor)
5'-Deoxy-5'-iodouridine Iodomethyl substituent C₉H₁₁IN₂O₅ 354.1 14259-58-6 Radiolabeling studies; antiviral research
4-Amino-pyrimidin-2(1H)-one 4-Amino group on base C₉H₁₃N₃O₅ 243.2 N/A Nucleoside analog with altered base-pairing

Biochemical and Pharmacological Insights

  • Thioxo vs.
  • Hydroxymethyl vs. Halogenated Substituents : The hydroxymethyl group in the target compound contrasts with halogenated derivatives (e.g., 5'-iodouridine ). Halogens increase steric bulk and metabolic stability but may introduce toxicity risks .

Research Implications

The thioxo modification positions this compound as a candidate for:

Ribonucleotide Reductase Inhibition: Thionucleosides are known to disrupt nucleotide metabolism, offering pathways for cancer research .

RNA Modification Studies : Analogous to 5,6-dihydrouridine, it may probe RNA structural dynamics .

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